Cas no 2287330-86-1 (6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole)

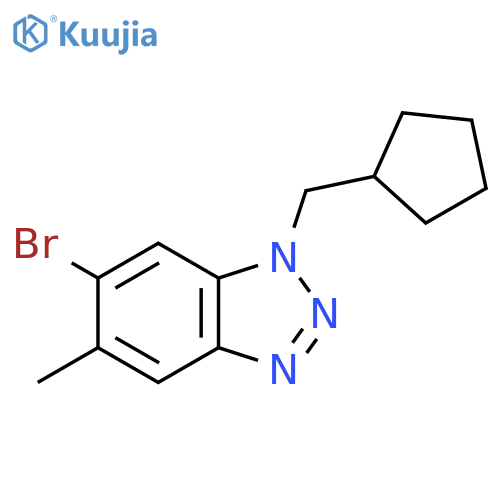

2287330-86-1 structure

商品名:6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

-

- 2287330-86-1

- EN300-6749332

- 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole

-

- インチ: 1S/C13H16BrN3/c1-9-6-12-13(7-11(9)14)17(16-15-12)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3

- InChIKey: SUURFEJUEIBNMC-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CC2=C(C=1)N(CC1CCCC1)N=N2

計算された属性

- せいみつぶんしりょう: 293.05276g/mol

- どういたいしつりょう: 293.05276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 30.7Ų

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6749332-0.1g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 0.1g |

$741.0 | 2025-03-13 | |

| Enamine | EN300-6749332-1.0g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 1.0g |

$842.0 | 2025-03-13 | |

| Enamine | EN300-6749332-5.0g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 5.0g |

$2443.0 | 2025-03-13 | |

| Enamine | EN300-6749332-0.05g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 0.05g |

$707.0 | 2025-03-13 | |

| Enamine | EN300-6749332-2.5g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 2.5g |

$1650.0 | 2025-03-13 | |

| Enamine | EN300-6749332-0.5g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 0.5g |

$809.0 | 2025-03-13 | |

| Enamine | EN300-6749332-10.0g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 10.0g |

$3622.0 | 2025-03-13 | |

| Enamine | EN300-6749332-0.25g |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |

2287330-86-1 | 95.0% | 0.25g |

$774.0 | 2025-03-13 |

6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

2287330-86-1 (6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬